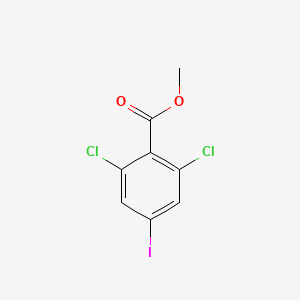

Methyl 2,6-dichloro-4-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-dichloro-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2IO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQMCRSLVDSVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609070 | |

| Record name | Methyl 2,6-dichloro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098619-73-8 | |

| Record name | Methyl 2,6-dichloro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,6-dichloro-4-iodobenzoate

Introduction

Methyl 2,6-dichloro-4-iodobenzoate is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two ortho-chloro substituents, a para-iodo group, and a methyl ester, makes it a valuable building block for the synthesis of complex molecular architectures. The sterically hindered and electronically distinct nature of its functional groups allows for selective transformations, providing a versatile scaffold for the development of novel pharmaceuticals and functional materials.

This technical guide provides a comprehensive overview of the synthetic routes to Methyl 2,6-dichloro-4-iodobenzoate, with a focus on practical experimental protocols and an in-depth discussion of the underlying reaction mechanisms. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to facilitate the successful synthesis of this important chemical intermediate.

Synthetic Strategy: A Two-Step Approach

The synthesis of Methyl 2,6-dichloro-4-iodobenzoate is most effectively achieved through a two-step process. The primary challenge lies in the regioselective introduction of the iodine atom onto the dichlorinated benzene ring. Once the key intermediate, 2,6-dichloro-4-iodobenzoic acid, is obtained, a subsequent esterification reaction yields the desired product. Two principal pathways for the synthesis of the carboxylic acid intermediate are considered here:

-

Direct Electrophilic Iodination: This route involves the direct iodination of commercially available 2,6-dichlorobenzoic acid. This approach is atom-economical but requires careful control of reaction conditions to achieve the desired regioselectivity and avoid side products.

-

Sandmeyer Reaction: An alternative strategy begins with 4-amino-2,6-dichlorobenzoic acid. The amino group is converted to a diazonium salt, which is then displaced by an iodide ion. This multi-step approach can offer higher regioselectivity.

Following the synthesis of 2,6-dichloro-4-iodobenzoic acid, the final step is a Fischer esterification, which, despite the steric hindrance from the ortho-chloro groups, can be driven to completion with appropriate catalytic conditions.

Below is a visual representation of the overall synthetic workflow:

Caption: Overall synthetic workflow for Methyl 2,6-dichloro-4-iodobenzoate.

Part 1: Synthesis of 2,6-Dichloro-4-iodobenzoic Acid

Method A: Direct Electrophilic Iodination of 2,6-Dichlorobenzoic Acid

This method leverages the deactivating, meta-directing nature of the carboxylic acid and chloro groups. However, the para position remains the most sterically accessible for electrophilic attack. The reaction requires a potent iodinating agent, often generated in situ.

Mechanistic Insights:

Electrophilic iodination of a deactivated aromatic ring such as 2,6-dichlorobenzoic acid is a challenging transformation that necessitates the generation of a highly reactive iodine electrophile ("I+").[1] A common method involves the use of iodine in the presence of a strong oxidizing agent and a strong acid, such as sulfuric acid.[1][2] The strong acid protonates the oxidizing agent (e.g., iodic acid), which then oxidizes molecular iodine to the highly electrophilic iodine cation.

Caption: Mechanism of electrophilic iodination.

Experimental Protocol:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,6-Dichlorobenzoic Acid | 191.01 | 19.1 g | 0.1 |

| Iodine (I₂) | 253.81 | 25.4 g | 0.1 |

| Iodic Acid (HIO₃) | 175.91 | 7.0 g | 0.04 |

| Concentrated Sulfuric Acid | 98.08 | 100 mL | - |

| Acetic Acid | 60.05 | 50 mL | - |

| Sodium Sulfite | 126.04 | q.s. | - |

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,6-dichlorobenzoic acid (19.1 g, 0.1 mol) and iodine (25.4 g, 0.1 mol) in acetic acid (50 mL).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (100 mL) to the stirred suspension, maintaining the temperature below 10 °C.

-

Add iodic acid (7.0 g, 0.04 mol) portion-wise to the reaction mixture.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

-

A precipitate will form. Decolorize the mixture by adding a saturated aqueous solution of sodium sulfite dropwise until the purple color of iodine disappears.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from aqueous ethanol to afford pure 2,6-dichloro-4-iodobenzoic acid.

Method B: Sandmeyer Reaction of 4-Amino-2,6-dichlorobenzoic Acid

This route offers excellent regioselectivity, as the position of the iodo group is predetermined by the starting material. The synthesis involves two key steps: diazotization of the amino group followed by displacement with iodide.

Mechanistic Insights:

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] The primary aromatic amine is first converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is then treated with a copper(I) salt (though for iodination, a copper catalyst is often not strictly necessary) and a source of iodide, such as potassium iodide. A single electron transfer from the iodide to the diazonium salt generates a diazo radical and an iodine radical. The diazo radical rapidly loses nitrogen gas to form an aryl radical, which then reacts with the iodine radical to form the final product.

Experimental Protocol:

Step 1: Diazotization

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Amino-2,6-dichlorobenzoic acid | 206.02 | 20.6 g | 0.1 |

| Concentrated Hydrochloric Acid | 36.46 | 60 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Water | 18.02 | 100 mL | - |

Procedure:

-

Suspend 4-amino-2,6-dichlorobenzoic acid (20.6 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (60 mL) and water (100 mL) in a beaker.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

Dissolve sodium nitrite (7.6 g, 0.11 mol) in a small amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of the aminobenzoic acid, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

Step 2: Iodide Displacement

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Potassium Iodide (KI) | 166.00 | 24.9 g | 0.15 |

| Water | 18.02 | 50 mL | - |

Procedure:

-

In a separate beaker, dissolve potassium iodide (24.9 g, 0.15 mol) in water (50 mL).

-

Slowly and carefully add the freshly prepared cold diazonium salt solution to the potassium iodide solution with stirring.

-

Effervescence (evolution of nitrogen gas) will be observed. Allow the reaction mixture to stand for 30 minutes at low temperature and then warm to room temperature and stir for an additional 1-2 hours.

-

A dark precipitate will form. Collect the crude product by vacuum filtration and wash with cold water.

-

To remove unreacted iodine, wash the solid with a small amount of cold sodium thiosulfate solution.

-

Recrystallize the product from aqueous ethanol to yield pure 2,6-dichloro-4-iodobenzoic acid.

Part 2: Synthesis of Methyl 2,6-dichloro-4-iodobenzoate

Fischer Esterification

The esterification of the sterically hindered 2,6-dichloro-4-iodobenzoic acid is accomplished using the Fischer esterification method. This is an equilibrium-controlled reaction, and to drive it towards the product, a large excess of the alcohol (methanol) is used, which also serves as the solvent. A strong acid catalyst, such as sulfuric acid, is essential.[4][5]

Mechanistic Insights:

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[4][6] The reaction mechanism involves several key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[4][5]

-

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Caption: Mechanism of Fischer esterification.

Experimental Protocol:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,6-Dichloro-4-iodobenzoic Acid | 316.91 | 31.7 g | 0.1 |

| Methanol | 32.04 | 200 mL | Excess |

| Concentrated Sulfuric Acid | 98.08 | 5 mL | Catalyst |

| Saturated Sodium Bicarbonate Solution | - | q.s. | - |

| Brine | - | q.s. | - |

| Anhydrous Magnesium Sulfate | 120.37 | q.s. | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloro-4-iodobenzoic acid (31.7 g, 0.1 mol) in methanol (200 mL).

-

Carefully add concentrated sulfuric acid (5 mL) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2,6-dichloro-4-iodobenzoate.

-

The crude product can be purified by recrystallization from a suitable solvent such as hexane or methanol/water to yield the final product as a crystalline solid.

Conclusion

This in-depth technical guide has detailed two reliable synthetic pathways for the preparation of Methyl 2,6-dichloro-4-iodobenzoate. The choice between direct iodination and the Sandmeyer reaction for the synthesis of the key carboxylic acid intermediate will depend on the availability of starting materials, desired scale, and considerations of regioselectivity. The subsequent Fischer esterification, while requiring forcing conditions due to steric hindrance, provides a straightforward method to access the final product. The provided experimental protocols and mechanistic insights are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this valuable chemical building block.

References

-

L. Kraszkiewicz, M. Sosnowski, L. Skulski. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 2005. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Wikipedia. Electrophilic halogenation. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

- 1. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 2. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification [organic-chemistry.org]

A Comprehensive Guide to the Synthesis of Methyl 2,6-dichloro-4-iodobenzoate from 2,6-Dichlorobenzoic Acid

Abstract

Methyl 2,6-dichloro-4-iodobenzoate is a key substituted aromatic compound, often utilized as a versatile intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. This technical guide provides a detailed, in-depth exploration of a reliable two-step synthetic pathway starting from commercially available 2,6-dichlorobenzoic acid. The synthesis involves an initial electrophilic iodination to produce 2,6-dichloro-4-iodobenzoic acid, followed by a Fischer-Speier esterification to yield the final methyl ester product. This document elucidates the mechanistic principles behind each transformation, offers detailed, field-proven experimental protocols, and explains the causal reasoning for specific procedural choices, ensuring both scientific rigor and practical applicability for researchers and drug development professionals.

Introduction and Synthetic Strategy

The precise functionalization of aromatic rings is a cornerstone of modern organic synthesis. Methyl 2,6-dichloro-4-iodobenzoate represents a valuable building block due to its unique arrangement of substituents: two sterically hindering chlorine atoms ortho to the ester, and an iodine atom at the para position, which is amenable to a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

The synthesis commences with 2,6-dichlorobenzoic acid, a readily accessible starting material. A two-step approach is the most logical and efficient strategy:

-

Electrophilic Iodination: Introduction of the iodine atom onto the aromatic ring.

-

Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester.

Attempting to reverse this sequence (esterification followed by iodination) is less ideal, as the reaction conditions for iodination could potentially hydrolyze the ester group, leading to a mixture of products and reducing the overall yield.

The directing effects of the substituents on the 2,6-dichlorobenzoic acid ring strongly favor the desired regiochemistry for iodination. The carboxylic acid group is a deactivating, meta-directing group, while the two chlorine atoms are deactivating but ortho, para-directing. The cumulative effect directs the incoming electrophile to the C4 position, which is para to both chlorine atoms and meta to the carboxylic acid, making the formation of the 4-iodo isomer the major anticipated product.

Step 1: Electrophilic Iodination of 2,6-Dichlorobenzoic Acid

The introduction of an iodine atom onto the deactivated aromatic ring of 2,6-dichlorobenzoic acid requires the generation of a potent iodine electrophile. Molecular iodine (I₂) itself is generally unreactive toward such electron-poor systems.[1] Therefore, the reaction is conducted in the presence of a strong oxidizing agent, which converts I₂ into a more powerful electrophilic species, often represented as I⁺.[1][2]

Mechanistic Principles of Aromatic Iodination

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[3]

-

Generation of the Electrophile: An oxidizing agent, such as periodic acid (HIO₄) or nitric acid, reacts with molecular iodine to form a highly electrophilic iodine species.

-

Nucleophilic Attack: The π-electron system of the benzene ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[3]

-

Deprotonation: A weak base (e.g., water or the conjugate base of the acid solvent) removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, 2,6-dichloro-4-iodobenzoic acid.

Caption: Mechanism of Electrophilic Aromatic Iodination.

Experimental Protocol: Synthesis of 2,6-dichloro-4-iodobenzoic acid

This protocol is based on established methods for the iodination of deactivated aromatic acids. The use of periodic acid provides an efficient and high-yielding route.

Table 1: Reagents for Iodination

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Equiv. |

| 2,6-Dichlorobenzoic Acid | 191.01 | 10.0 g | 0.052 | 1.0 |

| Iodine (I₂) | 253.81 | 7.3 g | 0.029 | 0.55 |

| Periodic Acid (H₅IO₆) | 227.94 | 2.6 g | 0.011 | 0.22 |

| Acetic Acid (glacial) | 60.05 | 100 mL | - | - |

| Sulfuric Acid (conc.) | 98.08 | 2 mL | - | - |

Methodology:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2,6-dichlorobenzoic acid (10.0 g, 0.052 mol) and glacial acetic acid (100 mL). Stir the mixture to form a suspension.

-

Reagent Addition: Sequentially add iodine (7.3 g, 0.029 mol) and periodic acid (2.6 g, 0.011 mol). Cautiously add concentrated sulfuric acid (2 mL) as a catalyst.

-

Insight: Sulfuric acid protonates the acetic acid solvent, increasing the polarity of the medium and enhancing the rate of the electrophilic substitution on the deactivated ring.

-

-

Reaction: Heat the reaction mixture to 80-85°C with continuous stirring. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 500 mL of ice-cold water.

-

Precipitation and Filtration: A precipitate will form. To ensure the removal of unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the characteristic iodine color disappears.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product in a vacuum oven at 60°C. The product, 2,6-dichloro-4-iodobenzoic acid, is typically obtained as a white to off-white solid with sufficient purity for the next step. Further purification can be achieved by recrystallization from an ethanol/water mixture if required.

Step 2: Fischer Esterification

The conversion of the carboxylic acid to a methyl ester is achieved via the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an excess of alcohol (methanol) in the presence of a strong acid catalyst.[4][5] The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted towards the product side.[6][7]

Mechanistic Principles of Fischer Esterification

The mechanism is a classic example of nucleophilic acyl substitution.[5]

-

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[4]

-

Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.

Caption: Key stages of the Fischer Esterification mechanism.

Experimental Protocol: Synthesis of Methyl 2,6-dichloro-4-iodobenzoate

The significant steric hindrance provided by the two ortho chlorine atoms can slow the rate of esterification. Therefore, using a large excess of methanol and a sufficient reaction time under reflux is crucial for driving the reaction to completion.

Table 2: Reagents for Esterification

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Equiv. |

| 2,6-Dichloro-4-iodobenzoic Acid | 316.91 | 15.0 g | 0.047 | 1.0 |

| Methanol (MeOH) | 32.04 | 150 mL | ~3.7 | ~79 |

| Sulfuric Acid (conc.) | 98.08 | 3 mL | ~0.055 | ~1.17 |

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, suspend 2,6-dichloro-4-iodobenzoic acid (15.0 g, 0.047 mol) in methanol (150 mL).

-

Catalyst Addition: Place the flask in an ice bath and slowly add concentrated sulfuric acid (3 mL) with stirring.

-

Insight: Adding the strong acid exothermically to methanol requires cooling to prevent uncontrolled boiling. The large excess of methanol serves as both a reactant and the solvent, maximizing the concentration gradient to push the equilibrium towards the product, in accordance with Le Chatelier's Principle.[7]

-

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 8-12 hours. The solid acid will gradually dissolve as it is converted to the more soluble ester.

-

Work-up: After the reaction period, cool the flask to room temperature. Reduce the volume of methanol by about two-thirds using a rotary evaporator.

-

Extraction: Transfer the remaining solution to a separatory funnel containing 200 mL of cold water and 100 mL of ethyl acetate. Shake the funnel, allow the layers to separate, and collect the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 100 mL of brine.

-

Trustworthiness Check: The wash with sodium bicarbonate is critical. Effervescence indicates the neutralization of unreacted carboxylic acid and the sulfuric acid catalyst. The washing should be continued until no more gas evolves.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure on a rotary evaporator to yield the crude product.

-

Purification: The resulting solid, Methyl 2,6-dichloro-4-iodobenzoate, can be purified by recrystallization from a minimal amount of hot methanol or heptane to afford a pure crystalline solid.

Overall Synthesis and Conclusion

This guide outlines a robust and reproducible two-step synthesis of Methyl 2,6-dichloro-4-iodobenzoate from 2,6-dichlorobenzoic acid. The strategy leverages a regioselective electrophilic iodination followed by a classic Fischer esterification.

Caption: Synthetic pathway from starting material to final product.

By carefully controlling reaction conditions and understanding the underlying chemical principles, researchers can efficiently produce this valuable synthetic intermediate. The detailed protocols provided herein are designed to be self-validating and serve as a reliable foundation for laboratory synthesis, contributing to the advancement of drug discovery and development programs.

References

- Google Patents. Process for the preparation of 2,6-dichlorodiphenylaminoacetic acid derivatives. AU611813B2.

- Google Patents. Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride. DE1277840B.

- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. CN1594247A.

-

ResearchGate. Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Available from: [Link]

- Google Patents. Preparation method of 2-chloro-5-iodobenzoic acid. CN104086361A.

- Google Patents. Synthetic method of 4, 6-dichloro-2-methylpyrimidine. CN102432547A.

-

PubChem. 2,6-Dichlorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline. CN102863342A.

-

ResearchGate. Iodobenzene Dichloride in the Esterification and Amidation of Carboxylic Acids: In‐Situ Synthesis of Ph3PCl2. Available from: [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. (2017). Available from: [Link]

-

ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). Available from: [Link]

- Google Patents. Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor. US3542858A.

- Google Patents. A kind of preparation method of 2,6- dihydroxy-benzoic acid. CN109096086A.

-

Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

-

Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. (2024). Available from: [Link]

-

Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. (2019). Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Available from: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. (2024). Available from: [Link]

- Google Patents. A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid. WO2022074631A1.

-

Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Available from: [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]

-

The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). Available from: [Link]

-

Handout Esterification and Acetalization. esterification of benzoic acid to methyl benzoate. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Available from: [Link]

-

YouTube. MCQ-255: Reaction on 2-iodobenzoic acid by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). (2022). Available from: [Link]

-

Khan Academy. Electrophilic aromatic substitution mechanism (video). Available from: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

-

JoVE. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. (2023). Available from: [Link]

Sources

- 1. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. personal.tcu.edu [personal.tcu.edu]

Methyl 2,6-dichloro-4-iodobenzoate: A Technical Guide for Advanced Synthesis

CAS Number: 1098619-73-8 | Molecular Formula: C₈H₅Cl₂IO₂ | Molecular Weight: 330.94 g/mol

Disclaimer: Information on Methyl 2,6-dichloro-4-iodobenzoate is limited in publicly accessible literature. This guide is a synthesis of established chemical principles and data from analogous compounds to provide a comprehensive technical resource for research and development professionals. All protocols and properties should be considered predictive until experimentally validated.

Executive Summary

Methyl 2,6-dichloro-4-iodobenzoate is a polysubstituted aromatic ester poised to be a valuable building block in medicinal chemistry and materials science. Its trifunctional nature—a sterically hindered ester, two ortho-directing chloro groups, and a para-iodo group—offers a versatile platform for orthogonal synthetic strategies. The chloro- and iodo-substituents can be selectively addressed in various cross-coupling reactions, making this compound a strategic intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its probable synthesis, predicted physicochemical properties, and potential applications, with a focus on its utility in drug discovery and development.

Physicochemical and Spectral Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Rationale |

| LogP | 4.2 - 4.8 | Computational models (e.g., XLogP3) |

| Aqueous Solubility | Low | Inferred from high LogP and non-polar nature |

| pKa (of conjugate acid) | -6.0 to -7.0 | Estimated for the protonated ester |

| Boiling Point | > 300 °C | Extrapolated from similar halogenated benzoates |

| Melting Point | 90 - 110 °C | Inferred from related solid methyl esters |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Calculation based on the ester functional group |

Predicted Spectral Data:

-

¹H NMR (400 MHz, CDCl₃): The spectrum is predicted to show two singlets. One singlet corresponding to the two equivalent aromatic protons (δ 7.8-8.0 ppm) and another singlet for the methyl ester protons (δ 3.9-4.1 ppm).

-

¹³C NMR (100 MHz, CDCl₃): The spectrum would likely display signals for the carbonyl carbon (δ 164-166 ppm), the aromatic carbons attached to chlorine (δ 135-138 ppm), the aromatic carbon attached to iodine (δ 92-95 ppm), the aromatic carbons attached to hydrogen (δ 131-133 ppm), the ipso-carbon of the ester group (δ 130-132 ppm), and the methoxy carbon (δ 52-54 ppm).

-

IR (KBr): Key stretches are expected for the C=O of the ester (1720-1740 cm⁻¹), C-O stretching (1250-1300 cm⁻¹), and C-Cl and C-I vibrations in the fingerprint region.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z 330, with a characteristic isotopic pattern due to the two chlorine atoms. Fragments corresponding to the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO) would also be expected.

Synthesis and Mechanism

A validated synthetic protocol for Methyl 2,6-dichloro-4-iodobenzoate is not published. However, a plausible and efficient two-step synthesis is proposed, commencing from the commercially available 4-amino-2,6-dichlorobenzoic acid. This route is favored for its high regioselectivity.

Step 1: Sandmeyer Iodination of 4-Amino-2,6-dichlorobenzoic Acid

The Sandmeyer reaction provides a reliable method for the introduction of an iodine atom onto an aromatic ring via a diazonium salt intermediate.

-

Causality of Experimental Choices:

-

Diazotization: The use of sodium nitrite in the presence of a strong acid (like hydrochloric acid) at low temperatures (0-5 °C) is crucial to generate the diazonium salt while preventing its premature decomposition.

-

Iodination: Potassium iodide is an effective iodide source to displace the diazonium group. The iodide ion acts as a nucleophile in a reaction that proceeds via a radical mechanism.

-

Detailed Protocol:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-2,6-dichlorobenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture at this temperature for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

In a separate beaker, dissolve potassium iodide (1.5 equivalents) in water.

-

Slowly add the potassium iodide solution to the diazonium salt suspension. Effervescence (nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture and collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then with a dilute solution of sodium thiosulfate to remove any residual iodine.

-

Recrystallize the crude 2,6-dichloro-4-iodobenzoic acid from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Step 2: Esterification of 2,6-Dichloro-4-iodobenzoic Acid

The esterification of the sterically hindered 2,6-dichloro-4-iodobenzoic acid presents a challenge. A standard Fischer esterification is a viable approach, but may require forcing conditions.

-

Causality of Experimental Choices:

-

Acid Catalyst: A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[1]

-

Excess Methanol: Methanol serves as both the reactant and the solvent. Using it in large excess shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[2]

-

Removal of Water: The removal of water, a byproduct of the reaction, is essential to drive the equilibrium to completion. This can be achieved by azeotropic distillation if a co-solvent like toluene is used, or by the dehydrating action of concentrated sulfuric acid.

-

Detailed Protocol (Fischer-Speier Esterification):

-

To a solution of 2,6-dichloro-4-iodobenzoic acid (1 equivalent) in a large excess of methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the mixture to reflux and maintain for several hours (monitoring by TLC is recommended).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield Methyl 2,6-dichloro-4-iodobenzoate.

Diagram 1: Proposed Synthesis of Methyl 2,6-dichloro-4-iodobenzoate

Caption: Proposed two-step synthesis pathway.

Applications in Drug Discovery and Development

The strategic placement of three distinct functional handles on the benzene ring makes Methyl 2,6-dichloro-4-iodobenzoate a highly attractive scaffold for combinatorial chemistry and targeted synthesis in drug discovery. The differential reactivity of the C-I and C-Cl bonds is key to its utility.

Diagram 2: Reactivity Sites for Cross-Coupling

Caption: Orthogonal reactivity of the key functional groups.

A. Selective Cross-Coupling Reactions

The C-I bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This allows for selective functionalization at the 4-position.

-

Suzuki-Miyaura Coupling: The iodo-group can be selectively coupled with a wide range of aryl or vinyl boronic acids or esters to form biaryl or styrenyl compounds, respectively.[3] The less reactive chloro-groups would remain intact under standard conditions, available for subsequent transformations under more forcing conditions if desired.

-

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, can be performed selectively at the C-I bond to introduce an alkynyl moiety.[4] This is a powerful method for constructing rigid scaffolds often found in bioactive molecules.

-

Buchwald-Hartwig Amination: The C-I bond can be selectively converted to a C-N bond by coupling with a variety of primary or secondary amines.[5] This is one of the most widely used reactions in medicinal chemistry for the synthesis of aniline derivatives.

B. Ester Group Modification

The methyl ester group can be readily transformed into other functionalities:

-

Amidation: Reaction with amines can produce the corresponding amides, which are common functional groups in pharmaceuticals.

-

Hydrolysis: Saponification with a base like sodium hydroxide will yield the parent carboxylic acid, which can then be coupled with amines using standard peptide coupling reagents or converted to an acid chloride.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

C. Potential as a Fragment in Fragment-Based Drug Discovery (FBDD)

The rigid, well-defined structure of Methyl 2,6-dichloro-4-iodobenzoate makes it an interesting candidate as a fragment for FBDD screening campaigns. The three distinct points for synthetic elaboration allow for rapid exploration of the chemical space around a fragment hit.

Safety and Handling

No specific safety data for Methyl 2,6-dichloro-4-iodobenzoate is available. The following recommendations are based on data for structurally related compounds such as chlorobenzenes and iodoarenes.[6][7]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Toxicology: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract. The long-term toxicological properties have not been determined.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Methyl 2,6-dichloro-4-iodobenzoate is a promising, albeit under-explored, chemical intermediate. Its synthetic accessibility via a regioselective Sandmeyer reaction followed by esterification makes it a viable building block for complex synthesis. The true value of this compound lies in the orthogonal reactivity of its halogen substituents, which allows for sequential, site-selective cross-coupling reactions. This feature, combined with the versatility of the ester functional group, positions Methyl 2,6-dichloro-4-iodobenzoate as a powerful tool for medicinal chemists and material scientists in the creation of novel and complex molecular entities. Further experimental validation of its properties and reactivity is warranted to fully unlock its potential.

References

- Shell Internationale Research Maatschappij N. V. Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride. DE1277840B.

- Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds (Nobel Lecture). Angew. Chem. Int. Ed.2011, 50, 6722–6737.

-

PubChem. 2,6-Dichlorobenzoic acid. [Link]

- Mannhold, R. Prediction of physicochemical properties. Curr. Opin. Drug Discov. Devel.2008, 11, 369-382.

- Fisher Scientific.

-

Wikipedia. Sonogashira coupling. [Link]

- Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016, 116, 12564–12649.

- The University of Liverpool Repository.

- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28, 3252–3258.

- BenchChem. In Silico Prediction of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol Properties.

- Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. J. Am. Chem. Soc.2008, 130, 13552-13554.

- Krassowska-Swiebocka, B.; Prokop, M.; Skulski, L. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules2005, 10, 394-400.

- ScienceLab.com.

- ResearchGate.

- Sreedevi, A.; Yadagiri, B. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Adv.2023, 13, 6075-6098.

- Timmerman, J. C.; Scholl, Z. T.; Johnson, J. B. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Org. Lett.2016, 18, 564-567.

- TCI Chemicals.

- Nolan, S. P. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)

- ResearchGate. Prediction of Physicochemical Properties.

- ResearchGate.

- Sohel, S. M.; Li, J.-H.; Buchwald, S. L. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Chem. Soc. Rev.2015, 44, 3671-3686.

- ResearchGate. Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline.

-

YouTube. How to make IODOBENZENE. [Link]

- TCI Chemicals.

- YouTube. MCQ-255: Reaction on 2-iodobenzoic acid by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules).

- NSF Public Access Repository.

- Lipshutz, B. H.; Ghorai, S. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Org. Lett.2012, 14, 422-425.

- Leeson, P. D.; St-Gallay, S. A. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. J. Med. Chem.2019, 62, 7806-7824.

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

- Jorgensen, W. L.; Duffy, E. M. Prediction of Drug-Like Properties. In Madame Curie Bioscience Database; E-Books, Ed.; Landes Bioscience, 2000-2013.

- NINGBO INNO PHARMCHEM CO.,LTD. Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool.

-

Royal Society of Chemistry. .

- LANXESS. Product Safety Assessment: Chlorobenzene.

- ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)

-

BYJU'S. Fischer Esterification Reaction. [Link]

- Cella, R.; Stefani, H. A. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules2019, 24, 827.

- Google Patents.

-

YouTube. WHY IODINATION OF BENZENE IS DIFFICULT?. [Link]

- Organic Syntheses. 2-amino-3-fluorobenzoic acid.

- Google Patents.

Sources

- 1. 1,3-Dichlorobenzene - Wikipedia [en.wikipedia.org]

- 2. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uwaterloo.ca [uwaterloo.ca]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Methyl 2,6-dichloro-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dichloro-4-iodobenzoate is a halogenated aromatic compound that serves as a versatile chemical intermediate. Its trifunctional nature, featuring two chlorine atoms, an iodine atom, and a methyl ester group on a benzene ring, offers multiple reaction sites for synthetic transformations. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, potential applications in research and development, and essential safety and handling protocols. The unique substitution pattern of this molecule makes it a valuable building block for creating complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Core Molecular Attributes

The fundamental properties of Methyl 2,6-dichloro-4-iodobenzoate are summarized below. These attributes are foundational for its use in chemical synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂IO₂ | |

| Molecular Weight | 330.94 g/mol | |

| CAS Number | 1098619-73-8 | |

| Canonical SMILES | COC(=O)C1=C(Cl)C=C(I)C=C1Cl | Inferred from name |

| Physical State | Solid (predicted) | General knowledge of similar compounds |

Synthesis and Reactivity

Plausible Synthetic Pathway

A likely synthetic route would involve the multi-step functionalization of a simpler benzoic acid derivative. A potential pathway is outlined below:

Figure 1: A plausible two-step synthesis of Methyl 2,6-dichloro-4-iodobenzoate.

Step-by-Step Methodology (Hypothetical Protocol):

-

Esterification of 4-Iodobenzoic Acid:

-

To a solution of 4-iodobenzoic acid in excess methanol, a catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield Methyl 4-iodobenzoate.

-

-

Electrophilic Dichlorination:

-

Methyl 4-iodobenzoate is dissolved in a suitable solvent (e.g., dichloromethane or neat).

-

A Lewis acid catalyst, such as iron(III) chloride, is introduced.

-

Chlorine gas is bubbled through the solution, or another chlorinating agent like N-chlorosuccinimide is added portion-wise. The directing effects of the ester and iodo groups would need to be carefully considered to achieve the desired 2,6-dichloro substitution pattern. The ester group is meta-directing, while the iodo group is ortho, para-directing. The steric hindrance from the iodo and ester groups would likely favor chlorination at the 2 and 6 positions.

-

The reaction progress is monitored by GC-MS or LC-MS.

-

Upon completion, the reaction is quenched, and the product is purified via column chromatography or recrystallization.

-

Key Reactivity Insights

The reactivity of Methyl 2,6-dichloro-4-iodobenzoate is dictated by its functional groups:

-

Carbon-Iodine Bond: The C-I bond is the most reactive site for cross-coupling reactions due to its lower bond dissociation energy compared to C-Cl bonds. This makes it an excellent substrate for palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide range of substituents at the 4-position. Organoiodine compounds are valuable intermediates in organic synthesis because the iodo substituent can readily participate in numerous transition metal-catalyzed cross-coupling reactions.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The carboxylic acid can then be converted to other functional groups like amides, acid chlorides, or reduced to an alcohol.

-

Aromatic Ring: The electron-withdrawing nature of the chlorine and ester groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions.

Applications in Drug Discovery and Development

Halogenated organic molecules are of significant interest in medicinal chemistry. The introduction of halogen atoms can modulate a compound's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. While specific applications of Methyl 2,6-dichloro-4-iodobenzoate are not extensively documented, its structural motifs are found in various biologically active compounds.

Figure 2: Potential applications of Methyl 2,6-dichloro-4-iodobenzoate in research and development.

As a Synthetic Scaffold

The trifunctional nature of this compound allows for sequential and site-selective modifications. For instance, a Suzuki coupling at the 4-position (C-I bond) could be followed by modification of the ester group, and potentially, nucleophilic substitution of the chloro groups under specific conditions. This enables the construction of a diverse library of compounds for biological screening.

Illustrative Experimental Protocol: Suzuki Coupling of a Related Aryl Iodide

This protocol describes a general procedure for the Suzuki coupling of an aryl iodide, which would be applicable to Methyl 2,6-dichloro-4-iodobenzoate.

-

Reaction Setup:

-

In an oven-dried flask, combine the aryl iodide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

In Fragment-Based Drug Discovery

Given its relatively small size and multiple functionalization points, this molecule could serve as a valuable fragment in fragment-based drug discovery (FBDD). Hits identified from fragment screening can be elaborated from the iodo, chloro, or ester positions to improve potency and selectivity.

Safety and Handling

As with all halogenated aromatic compounds, Methyl 2,6-dichloro-4-iodobenzoate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors. In case of insufficient ventilation, wear suitable respiratory equipment.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

Methyl 2,6-dichloro-4-iodobenzoate is a chemical intermediate with significant potential in synthetic organic chemistry. Its well-defined reactive sites, particularly the carbon-iodine bond, make it an attractive starting material for the synthesis of complex molecules. While specific applications are yet to be widely reported, its structural features suggest a role in the development of novel pharmaceuticals and functional materials. Researchers and scientists working with this compound should adhere to strict safety protocols due to its halogenated aromatic nature.

References

-

2a biotech. METHYL 2,6-DICHLORO-4-IODOBENZOATE. [Link]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2,6-dichloro-4-iodobenzoate

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 2,6-dichloro-4-iodobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral interpretation, offering field-proven insights into the structural elucidation of this halogenated aromatic compound.

Introduction: The Structural Significance of Methyl 2,6-dichloro-4-iodobenzoate

Methyl 2,6-dichloro-4-iodobenzoate is a highly substituted benzene derivative. The strategic placement of chloro, iodo, and methyl ester functionalities makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The precise characterization of this molecule is paramount, and ¹H NMR spectroscopy serves as a primary tool for confirming its structure and purity. The substitution pattern, with two ortho chloro substituents, a para iodo group, and a methyl ester, creates a unique electronic environment that is reflected in its ¹H NMR spectrum.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of Methyl 2,6-dichloro-4-iodobenzoate is expected to exhibit two distinct signals: one for the aromatic protons and another for the methyl ester protons.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 2,6-dichloro-4-iodobenzoate

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~ 7.8 - 8.0 | Singlet (s) | 2H | H-3, H-5 |

| Methyl Protons | ~ 3.9 - 4.0 | Singlet (s) | 3H | -OCH₃ |

In-depth Signal Interpretation

-

Aromatic Protons (H-3, H-5): The two protons on the benzene ring are chemically equivalent due to the symmetrical substitution pattern.[3] The strong deshielding effect of the neighboring electronegative chlorine atoms at positions 2 and 6, coupled with the electron-withdrawing nature of the methyl ester group, is expected to shift these proton signals significantly downfield into the region of approximately 7.8 - 8.0 ppm. The iodine atom at the para position also contributes to this deshielding, albeit to a lesser extent than the ortho chloro groups. Due to their chemical equivalence and the absence of adjacent protons, these two protons are predicted to appear as a sharp singlet.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are also chemically equivalent and are not coupled to any other protons. Therefore, they will present as a singlet in the spectrum. Their chemical shift is anticipated to be in the range of 3.9 - 4.0 ppm, which is a typical value for methyl esters of aromatic acids.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of Methyl 2,6-dichloro-4-iodobenzoate, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity Methyl 2,6-dichloro-4-iodobenzoate.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a routine ¹H NMR, 8 to 16 scans are typically sufficient.

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID) signal.

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Visualizing the Molecular Structure and Proton Environments

A clear understanding of the molecular structure is essential for interpreting the ¹H NMR spectrum. The following diagram, generated using Graphviz, illustrates the structure of Methyl 2,6-dichloro-4-iodobenzoate and highlights the distinct proton environments.

Caption: Molecular structure of Methyl 2,6-dichloro-4-iodobenzoate.

Conclusion and Future Perspectives

The predicted ¹H NMR spectrum of Methyl 2,6-dichloro-4-iodobenzoate provides a clear spectral signature for the verification of its chemical structure. The simplicity of the spectrum, with two sharp singlets, is a direct consequence of the molecule's symmetry. For researchers synthesizing or utilizing this compound, the information presented in this guide will be instrumental in routine analysis and quality control. Further two-dimensional NMR experiments, such as HSQC and HMBC, could be employed to unambiguously assign the carbon signals and further confirm the molecular structure, although for routine confirmation, ¹H NMR is sufficient.

References

-

Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. (2022-11-23). [Link]

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry. [Link]

-

Methyl 4-iodobenzoate. PubChem. [Link]

-

1H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 2,6-dichloro-4-iodobenzoate

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 2,6-dichloro-4-iodobenzoate. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation. By dissecting the electronic and steric influences of the chloro, iodo, and methoxycarbonyl substituents, we will predict and rationalize the chemical shift of each carbon atom in the molecule. This guide emphasizes the foundational principles of substituent effects on aromatic systems and serves as a practical reference for interpreting the ¹³C NMR spectra of complex halogenated aromatic compounds.

Introduction: The Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is an indispensable tool in modern organic chemistry, providing detailed information about the carbon framework of a molecule.[1] Each unique carbon atom in a molecule produces a distinct signal in the spectrum, and the position of this signal—its chemical shift (δ)—is highly sensitive to the local electronic environment.[2][3] For a molecule like Methyl 2,6-dichloro-4-iodobenzoate, which is rich in functional groups, a thorough understanding of its ¹³C NMR spectrum is paramount for confirming its identity and purity.

The subject of our analysis, Methyl 2,6-dichloro-4-iodobenzoate, presents an interesting case for ¹³C NMR interpretation due to the presence of multiple halogen substituents and an electron-withdrawing methoxycarbonyl group on the benzene ring. The interplay of their electronic effects (inductive and resonance) and steric interactions creates a unique chemical environment for each carbon atom. This guide will systematically predict and explain the expected chemical shifts.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of Methyl 2,6-dichloro-4-iodobenzoate are numbered as follows:

Caption: Structure of Methyl 2,6-dichloro-4-iodobenzoate with IUPAC numbering for carbon atoms.

Theoretical Prediction and Analysis of ¹³C NMR Chemical Shifts

The chemical shifts of the aromatic carbons in substituted benzenes can be predicted with reasonable accuracy by starting with the chemical shift of benzene (128.5 ppm) and adding the empirically determined substituent chemical shift (SCS) effects for each substituent. The principle of additivity is generally effective, although steric hindrance from ortho substituents can sometimes lead to deviations.[4][5]

Substituent Effects on Aromatic Carbons

The substituents on the benzene ring exert the following electronic effects:

-

-COOCH₃ (Methoxycarbonyl group): This group is electron-withdrawing through both inductive (-I) and resonance (-M) effects. It deshields the ipso-carbon (C1) and the para-carbon, while having a smaller effect on the ortho and meta carbons.

-

-Cl (Chloro group): Chlorine is inductively electron-withdrawing (-I) but electron-donating by resonance (+M). The inductive effect is dominant, leading to a net deshielding of the attached carbon.

-

-I (Iodo group): Similar to chlorine, iodine is inductively electron-withdrawing (-I) and resonance-donating (+M). A significant factor for iodine is the "heavy atom effect," where the large number of electrons in the iodine atom causes a substantial shielding (upfield shift) of the directly attached carbon (ipso-carbon).[6][7]

Caption: Electronic effects of the substituents in Methyl 2,6-dichloro-4-iodobenzoate.

Predicted Chemical Shifts

Below is a detailed, carbon-by-carbon analysis and prediction:

-

C1 (ipso to -COOCH₃): The methoxycarbonyl group is electron-withdrawing. In methyl benzoate, this carbon appears around 130.4 ppm.[8] The two ortho chloro substituents will provide some deshielding. A predicted shift would be in the range of 132-135 ppm .

-

C2 and C6 (ortho to -COOCH₃, ipso to -Cl): These carbons are deshielded by the strong inductive effect of the attached chlorine atoms. They are also ortho to the electron-withdrawing ester group. The symmetry of the molecule makes these two carbons chemically equivalent. Their chemical shift is expected to be in the range of 135-138 ppm .

-

C3 and C5 (meta to -COOCH₃, ortho to -I, meta to -Cl): These carbons are ortho to the iodine atom and meta to the chlorine and ester groups. Due to the symmetry, they are equivalent. The proximity to the iodine atom may cause some shielding. A reasonable estimate for their chemical shift is 138-141 ppm .

-

C4 (para to -COOCH₃, ipso to -I): This carbon is directly attached to the iodine atom. The heavy atom effect of iodine is the dominant factor here, causing a significant upfield (shielding) effect.[7] While the para-ester group would normally cause deshielding, the iodine effect will shift this peak to a much lower frequency. The predicted chemical shift is in the range of 95-100 ppm .

-

C7 (Carbonyl Carbon, -C=O): The chemical shift of ester carbonyl carbons typically falls within the 165-175 ppm range.[2][9][10] For methyl benzoate, it is around 166.7 ppm.[8] The ortho-chloro substituents may cause a slight downfield shift due to steric inhibition of resonance, making the carbonyl carbon more ketone-like. A predicted value would be around 164-166 ppm .

-

C8 (Methoxy Carbon, -OCH₃): The methoxy carbon of methyl benzoate appears around 51.7 ppm.[8] This chemical shift is generally less affected by substituents on the aromatic ring. We can expect it to be in the range of 52-54 ppm .

Summary of Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Position | Key Influencing Factors | Predicted Chemical Shift (δ, ppm) |

| C7 | Carbonyl (-C =O) | Ester functionality, steric hindrance | 164 - 166 |

| C3, C5 | meta to -COOCH₃ | Proximity to I and Cl | 138 - 141 |

| C2, C6 | ipso to -Cl | Inductive effect of Cl | 135 - 138 |

| C1 | ipso to -COOCH₃ | Electron-withdrawing ester, ortho-Cl | 132 - 135 |

| C4 | ipso to -I | Heavy atom effect of Iodine | 95 - 100 |

| C8 | Methoxy (-OC H₃) | Aliphatic, attached to oxygen | 52 - 54 |

Experimental Considerations for ¹³C NMR Acquisition

For obtaining a high-quality ¹³C NMR spectrum of Methyl 2,6-dichloro-4-iodobenzoate, the following experimental protocol is recommended.

Sample Preparation and Spectrometer Setup

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. The residual solvent peak for CDCl₃ appears as a triplet at approximately 77.0 ppm and can serve as a secondary reference.[8]

-

Internal Standard: Tetramethylsilane (TMS) should be used as the internal standard, with its signal defined as 0.0 ppm.[9]

-

Concentration: A concentration of 10-20 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient.

-

Spectrometer Frequency: A higher field spectrometer (e.g., 100 MHz for ¹³C) will provide better signal dispersion.[11]

Data Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment with proton decoupling is used for a routine ¹³C spectrum.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which have longer relaxation times.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 0-220 ppm is appropriate to cover all expected signals.[2]

Caption: A standard workflow for acquiring a ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of Methyl 2,6-dichloro-4-iodobenzoate is a clear illustration of the fundamental principles of structural spectroscopy. The chemical shifts of the carbon atoms are governed by a predictable interplay of inductive, resonance, and heavy-atom effects from the various substituents. This guide provides a robust theoretical framework for predicting and interpreting the spectrum of this molecule and serves as a valuable resource for scientists engaged in the structural analysis of complex aromatic compounds. The predicted chemical shifts, summarized in this document, offer a reliable reference for the experimental characterization of Methyl 2,6-dichloro-4-iodobenzoate.

References

- Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supporting Information: Aerobic oxidation of alcohols and aldehydes to esters using HBr/H₂O₂ in methanol. The Royal Society of Chemistry.

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

-

Oregon State University. (2022). ¹³C NMR Chemical Shift. [Link]

-

Royal Society of Chemistry. (2017). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Chemical Science, 8, 6570–6576. [Link]

-

Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses, 96, 137-149. [Link]

-

ResearchGate. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

-

MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

Canadian Science Publishing. (1967). ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233-238. [Link]

-

Chegg.com. (2020). Solved: A) From the 13C NMR spectrum of methyl benzoate.... [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

-

The Journal of Chemical Physics. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. [Link]

-

Reddit. (2022). Is there a website for common 1H or 13C NMR spectra for known compounds?. [Link]

-

University of Mississippi, eGrove. (2020). ¹³C NMR Substituent Effects on para-Substituted Tolans. [Link]

-

MDPI. (n.d.). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

-

ResearchGate. (2006). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. [Link]

-

Supporting Information. (n.d.). General experimental details. [Link]

-

ResearchGate. (2006). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH=N in substituted benzylideneanilines. [Link]

-

PubChem, NIH. (n.d.). Methyl Benzoate. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

NMR Wiki. (2010). Databases. [Link]

-

NSF Public Access Repository. (2024). Methyl 2-hydroxy-4-iodobenzoate. [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

-

SciSpace. (n.d.). Modeling, synthesis and NMR characterization of novel chimera compounds targeting STAT3. [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications ¹³C NMR. [Link]

-

University of Bath. (n.d.). ¹³C NMR Spectroscopy. [Link]

Sources

- 1. nmr.ceitec.cz [nmr.ceitec.cz]

- 2. compoundchem.com [compoundchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Solved A) From the 13C NMR spectrum of methyl benzoate | Chegg.com [chegg.com]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide to the FTIR Spectroscopy of Methyl 2,6-dichloro-4-iodobenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2,6-dichloro-4-iodobenzoate is a polysubstituted aromatic ester, a class of compounds often utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The precise structural elucidation of such molecules is paramount for ensuring the integrity of synthetic pathways and the purity of final products. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that serves as a first-line method for the structural characterization of organic compounds.[1][2] This guide provides a comprehensive technical overview of the principles, experimental protocols, and spectral interpretation for the analysis of Methyl 2,6-dichloro-4-iodobenzoate using FTIR spectroscopy. The content herein is tailored for researchers and professionals in organic synthesis and drug development, offering field-proven insights into methodological choices and data analysis.

Section 1: The Analyte: Methyl 2,6-dichloro-4-iodobenzoate

A thorough analysis begins with a complete understanding of the molecule's structure. Methyl 2,6-dichloro-4-iodobenzoate possesses several key functional groups and structural features that give rise to a unique infrared spectrum:

-

Aromatic Ring: A benzene ring substituted at positions 1, 2, 4, and 6.

-

Ester Group (-COOCH₃): Comprising a carbonyl (C=O) and two C-O single bonds.

-

Halogen Substituents: Two chlorine atoms (C-Cl) and one iodine atom (C-I).

-

Methyl Group (-CH₃): Part of the ester functionality.

The specific arrangement and electronic nature of these groups dictate the vibrational frequencies of their constituent bonds, producing a characteristic "molecular fingerprint".[2]

Caption: Molecular structure of Methyl 2,6-dichloro-4-iodobenzoate.

Section 2: Experimental Protocol for High-Fidelity Data Acquisition

The quality of an FTIR spectrum is fundamentally dependent on the chosen sampling technique and acquisition parameters. For a solid crystalline compound like Methyl 2,6-dichloro-4-iodobenzoate, Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets or Nujol mulls.

Causality of Experimental Choice: Why ATR?

-

Minimal Sample Preparation: ATR requires only a small amount of the solid sample to be placed directly onto the crystal, eliminating the laborious and potentially moisture-sensitive process of grinding and pressing KBr pellets.[3][4]

-

High Reproducibility: The consistent pressure applied by the ATR clamp ensures a uniform and reproducible path length, leading to more reliable peak intensities compared to the variable thickness of KBr pellets.

-

Insensitivity to Sample Thickness: The IR beam interacts with only the first few microns of the sample, making ATR ideal for strongly absorbing or thick materials without causing total absorption (peak flattening).[3][5]

Step-by-Step Protocol for ATR-FTIR Analysis

-

Instrument Preparation and Calibration:

-

Ensure the FTIR spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.

-

Verify instrument performance using a polystyrene standard to confirm wavenumber accuracy.

-

-

ATR Crystal Cleaning and Verification:

-

The ATR crystal (typically diamond or germanium) must be impeccably clean.[6] Wipe the crystal surface with a lint-free swab soaked in a volatile solvent (e.g., isopropanol or acetone) and allow it to dry completely.

-

Self-Validation: Collect a background spectrum of the clean, empty crystal. The resulting spectrum should be a flat line near 100% transmittance, devoid of significant peaks from contaminants, water vapor, or CO₂.

-

-

Sample Application:

-

Place a small amount (1-5 mg) of the solid Methyl 2,6-dichloro-4-iodobenzoate sample onto the center of the ATR crystal, ensuring complete coverage of the crystal's active area.

-

Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. This step is critical as the evanescent wave that probes the sample extends only a few microns from the crystal surface.[5]

-

-

Data Acquisition:

-

Set the data acquisition parameters. For a high-quality spectrum suitable for structural confirmation, the following settings are recommended:

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)

-

Resolution: 4 cm⁻¹ (sufficient for resolving most vibrational bands in the condensed phase)

-

-

Initiate the sample scan. The instrument software will automatically ratio the sample interferogram against the stored background interferogram and perform the Fourier transform to generate the final absorbance or transmittance spectrum.

-

-

Post-Acquisition Processing:

-

If necessary, apply an ATR correction to the spectrum. This mathematical correction accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.

-

Perform baseline correction to remove any broad, rolling features, ensuring accurate peak picking.